![molecular formula C6H5ClN4 B13459011 6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine CAS No. 2411635-86-2](/img/structure/B13459011.png)
6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound characterized by a fused pyrazole and pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including drug design and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-2-methylpyrazine with hydrazine hydrate, followed by cyclization to form the desired pyrazolo[3,4-b]pyrazine structure . The reaction conditions often involve heating in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 6-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield different hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyrazines, N-oxides, and hydrogenated derivatives .
科学的研究の応用
6-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and nature of substituents.
Pyrazolo[3,4-b]quinolines: These compounds have an additional benzene ring fused to the pyrazolo[3,4-b]pyrazine core.
Uniqueness: 6-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and methyl group enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as a bioactive molecule .
特性
CAS番号 |
2411635-86-2 |
|---|---|
分子式 |
C6H5ClN4 |
分子量 |
168.58 g/mol |
IUPAC名 |
6-chloro-2-methylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5ClN4/c1-11-3-4-6(10-11)9-5(7)2-8-4/h2-3H,1H3 |
InChIキー |
HSOWDTKIWJFJHY-UHFFFAOYSA-N |
正規SMILES |
CN1C=C2C(=N1)N=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13458929.png)
amine hydrochloride](/img/structure/B13458935.png)
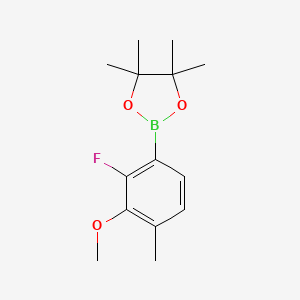
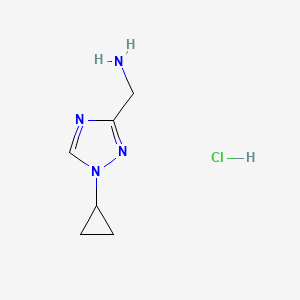
![[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458951.png)
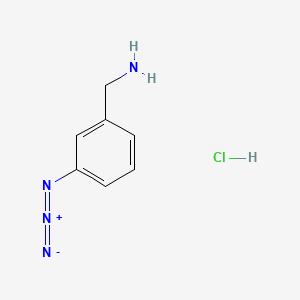
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid](/img/structure/B13458976.png)
![(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)
![1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13458985.png)
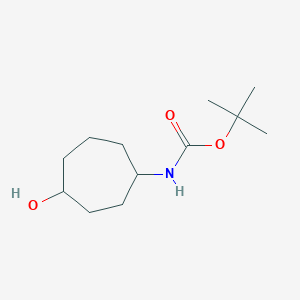
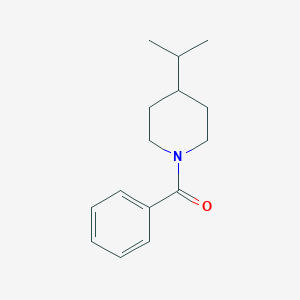
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B13458999.png)
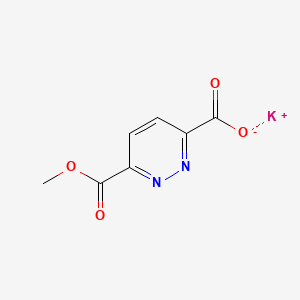
![6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13459016.png)
